molecular formula C9H6BrN3S B1520260 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol CAS No. 98592-15-5

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol

Cat. No. B1520260
CAS RN: 98592-15-5
M. Wt: 268.14 g/mol
InChI Key: DYPGGEKUMWYGTI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol (5-BP-T3T) is a compound of sulfur and bromine that has been used in a variety of scientific research applications. 5-BP-T3T has been found to possess a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Luminescent Materials

A study explored the synthesis of porous luminescent covalent-organic polymers (COPs) through the self-polycondensation of monomers, including those related to "5-(4-Bromophenyl)-1,2,4-triazine-3-thiol." These COPs demonstrated high sensitivity and fast responses to nitroaromatic explosives, showcasing their potential as materials for detecting explosives and small organic molecules (Xiang & Cao, 2012).

Development of Antimicrobial Agents

Another research focus is the synthesis and biological evaluation of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These compounds were tested against a variety of bacterial and fungal strains, displaying potent antibacterial activity. This suggests their potential application in developing new antimicrobial drugs (Al-Abdullah et al., 2014).

Antitumor Activity Studies

Research into 1,2,4-triazine derivatives with pyridyl side chains has shown significant anticonvulsant and neuroprotective potentials. These compounds have been evaluated for their efficacy in treating seizures, with some displaying promising results in preclinical models. The study also explored their mechanisms of action, suggesting applications in developing antiseizure medications (Irannejad et al., 2015).

Synthesis of Antimicrobial and Antitumor Agents

The synthesis of new 1,2,4-triazole derivatives has been reported, focusing on their antimicrobial activities. Some of these compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents. Additionally, fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity, offering a foundation for further exploration in cancer treatment (Bhat et al., 2009).

Investigation of New Derivatives for Potential Medical Applications

Studies on the synthesis and physicochemical properties of new S-derivatives of related triazine compounds have been conducted. These investigations aim to explore the antimicrobial activity and potential medical applications of these compounds, laying the groundwork for future drug development (Ohloblina et al., 2022).

properties

IUPAC Name

5-(4-bromophenyl)-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGGEKUMWYGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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